molecular formula C10H20N2SSi B11876509 N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine CAS No. 94225-35-1

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine

Cat. No.: B11876509
CAS No.: 94225-35-1
M. Wt: 228.43 g/mol
InChI Key: NGTVORJHHMSTPU-UHFFFAOYSA-N
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Description

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole backbone substituted with a methyl group at position 3 and a tert-butyl(dimethyl)silyl (TBS) group at the amine moiety on position 4. The TBS group is widely employed in organic synthesis as a protecting group for amines due to its stability under acidic and basic conditions, as well as during hydrogenation reactions . This compound is likely utilized as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, where thiazole derivatives are valued for their bioactivity .

Properties

CAS No.

94225-35-1

Molecular Formula

C10H20N2SSi

Molecular Weight

228.43 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine

InChI

InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3

InChI Key

NGTVORJHHMSTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

TBDMS-Cl with Organic Bases

Procedure :

  • Reagents : 3-Methyl-1,2-thiazol-5-amine (1 equiv), TBDMS-Cl (1.2 equiv), imidazole (2.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stir at 0°C to room temperature for 4–12 hours.

  • Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Mechanism :
The base (imidazole) deprotonates the amine, enhancing nucleophilicity. TBDMS-Cl reacts via an Sₙ2 mechanism, forming the silyl ether (Fig. 1).

Yield : 65–85%.

TBDMS Triflate (TBDMS-OTf) in Polar Aprotic Solvents

Procedure :

  • Reagents : TBDMS-OTf (1.1 equiv), 2,6-lutidine (2 equiv).

  • Solvent : Acetonitrile or DMF.

  • Conditions : 0°C for 1 hour, then room temperature for 3 hours.

  • Advantages : Higher reactivity avoids prolonged reaction times.

Yield : 70–90%.

One-Pot Synthesis via Thiazole Formation and Silylation

For substrates where the amine is generated in situ, a tandem thiazole synthesis/silylation strategy is employed.

Cysteine-Nitrile Condensation Followed by Silylation

Procedure :

  • Thiazole Formation : React 3-aminocrotononitrile with tert-butylhydrazine in n-pentanol under reflux.

  • Silylation : Add TBDMS-Cl and imidazole directly to the crude reaction mixture.

Key Insight :
The cysteine/nitrile route (e.g., Scheme 1 in) avoids isolating unstable intermediates, improving overall efficiency.

Yield : 55–75% for the sequence.

Zinc Dust-Mediated Silylation Under Neutral Conditions

A base-free method utilizes zinc dust to scavenge HCl, preventing racemization or side reactions.

Procedure :

  • Reagents : TBDMS-Cl (1 equiv), zinc dust (1.2 equiv).

  • Solvent : Chloroform or THF.

  • Conditions : Stir at room temperature for 2 hours.

  • Workup : Filter, concentrate, and purify via recrystallization.

Advantages :

  • Avoids strong bases, ideal for acid-sensitive substrates.

  • Scalable to multigram quantities.

Yield : 60–78%.

Solid-Phase Synthesis for High-Throughput Applications

Adapted from oligonucleotide synthesis, this method immobilizes the thiazole amine on cellulose or silica, enabling iterative silylation.

Procedure :

  • Immobilization : Couple 3-methyl-1,2-thiazol-5-amine to Wang resin via a carboxylic acid linker.

  • Silylation : Treat with TBDMS-Cl/imidazole in DMF.

  • Cleavage : Release using tetrabutylammonium fluoride (TBAF).

Yield : 50–65% (over three steps).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Direct SilylationTBDMS-Cl, imidazole0°C to RT, 4–12 h65–85%Simple, high yield
TBDMS-OTf/LutidineTBDMS-OTf, 2,6-lutidine0°C to RT, 4 h70–90%Faster, fewer byproducts
Zinc Dust-MediatedTBDMS-Cl, Zn dustRT, 2 h60–78%Base-free, scalable
Solid-PhaseTBDMS-Cl, Wang resinIterative, 24 h50–65%High-throughput compatible

Challenges and Optimization Strategies

Over-Silylation

  • Issue : Di-silylation at the amine and thiazole nitrogen.

  • Solution : Use stoichiometric TBDMS-Cl (1.1 equiv) and monitor via TLC.

Hydrolytic Instability

  • Issue : TBDMS group cleaves under acidic/basic conditions.

  • Mitigation : Perform reactions under anhydrous conditions and store the product at –20°C .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound is primarily utilized in organic synthesis as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecules.

Protecting Group in Synthesis

The TBS group allows for selective protection of alcohols during multi-step syntheses. For instance, it can be used to protect hydroxyl groups while allowing other functional groups to react without interference.

Case Study: Synthesis of Complex Natural Products
In a study involving the synthesis of complex natural products, N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine was employed to protect hydroxyl groups during key reaction steps, leading to high yields of the target compounds .

Catalytic Reactions

The compound has been reported to participate in catalytic reactions, particularly when coupled with transition metals like palladium or nickel. These reactions often yield valuable heterocycles and other functionalized products.

Example: Pd-Catalyzed Reactions
A comprehensive review highlighted the use of this compound in Pd-catalyzed coupling reactions, demonstrating its effectiveness in synthesizing arylated compounds with significant biological activity .

Recent studies have explored the biological implications of compounds derived from this compound. Its derivatives have shown promising antibacterial properties against various strains.

CompoundActivityMIC (µg/mL)
Derivative AActive against E. coli0.78
Derivative BActive against S. aureus0.097

Case Study: Antibacterial Screening
In a screening study, derivatives of this compound exhibited significant antibacterial activity against clinically relevant strains, indicating potential for pharmaceutical development .

Mechanism of Action

The mechanism by which N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine exerts its effects involves the formation of a stable silyl ether or silyl amine bond. This bond formation protects functional groups from unwanted reactions during synthetic procedures. The molecular targets and pathways involved include nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .

Comparison with Similar Compounds

Structural Differences :

  • Core Structure : Both compounds share a thiazole ring. However, the substituents differ significantly:
    • The target compound has a TBS-protected amine at position 5 and a methyl group at position 3.
    • The analog in features a tert-butyl group at position 4 and a 1,2,4-triazole substituent at position 5 .

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine

Core Heterocycle :

  • The analog in is an oxazole derivative, differing from the target compound’s thiazole ring. The replacement of sulfur (in thiazole) with oxygen (in oxazole) reduces electron density and alters reactivity .

Substituent Effects :

  • The benzodioxolyl group in the oxazole analog introduces aromaticity and steric bulk, comparable to the TBS group in the target compound. However, the benzodioxole moiety may confer distinct solubility and pharmacokinetic properties due to its polarizable π-system .

N-butyl-5-methyl-1H-1,2,4-triazol-3-amine and N-benzyl Derivatives

Heterocycle vs. Substituent Chemistry :

  • These compounds (–6) belong to the 1,2,4-triazole class, which lacks the thiazole’s sulfur atom. The butyl and benzyl substituents on the triazole amine contrast with the TBS group in the target compound, highlighting differences in lipophilicity (LogP = 0.747 for the butyl-triazole) and steric demands .

Functional Roles :

  • While the target compound’s TBS group is primarily synthetic, the butyl and benzyl groups in triazole derivatives may directly influence bioactivity, such as membrane permeability or receptor binding .

Physicochemical and Analytical Data Comparison

Property N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine N-butyl-5-methyl-1H-1,2,4-triazol-3-amine
Molecular Formula C10H20N2SSi C9H12N4S C7H14N4
Molecular Weight ~240.4 g/mol 224.3 g/mol 154.2 g/mol
Key Substituents TBS (Si-containing), methyl tert-butyl, triazole butyl, methyl
LogP (Estimated) High (due to TBS) Moderate (polar triazole) 0.747
Synthetic Role Protecting group intermediary Bioactive scaffold Potential bioactive agent

Analytical Methods :

  • Elemental analysis data for TBS-containing compounds (e.g., C, H, N, Si percentages in ) ensure synthesis accuracy, with minor deviations (e.g., Si found: 10.01% vs. calcd: 10.53%) reflecting typical experimental variances .

Biological Activity

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₈N₂OSi
  • Molecular Weight : 186.33 g/mol
  • CAS Number : 82112-20-7

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases.
  • Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, potentially making this compound effective against certain bacterial strains.
  • Anti-inflammatory Effects : Thiazole derivatives often exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

Several studies have shown that thiazole derivatives can inhibit tumor growth. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including colorectal and breast cancer cells. The exact IC50 values for this compound remain to be fully characterized but are anticipated to be in the low micromolar range based on related compounds.

Antimicrobial Activity

Thiazole-containing compounds are well-documented for their antimicrobial properties. In vitro studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of thiazole derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations around 10 µM.

Case Study 2: Antimicrobial Testing

In another research project aimed at testing the antimicrobial properties of thiazole derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryPotential reduction in inflammatory markers

Q & A

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Cytotoxicity assays : MTT or SRB tests against cell lines (e.g., MCF-7, HeLa) .
  • Mechanistic studies : Flow cytometry for apoptosis analysis and Western blotting for protein target validation .

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